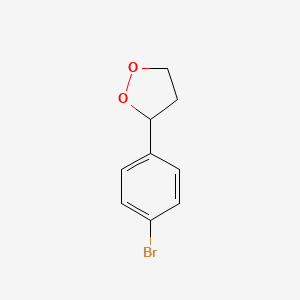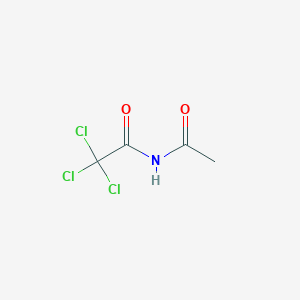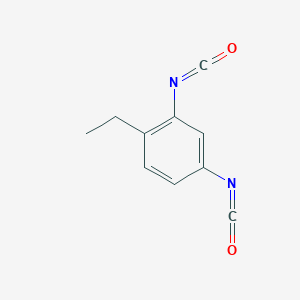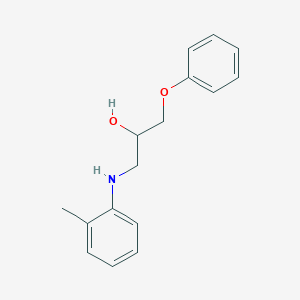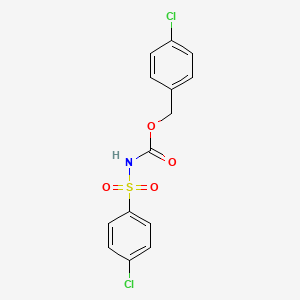
(4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate is an organic compound that features both chlorophenyl and sulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of 4-chlorobenzene-1-sulfonyl chloride with (4-chlorophenyl)methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The chlorophenyl groups can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonyl chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted carbamates.
Oxidation: Formation of chlorobenzoic acids.
Reduction: Formation of chlorophenylmethanol derivatives.
Hydrolysis: Formation of (4-chlorophenyl)methylamine and 4-chlorobenzene-1-sulfonyl chloride.
Applications De Recherche Scientifique
(4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorobenzene: A simpler compound with a single chlorine atom attached to a benzene ring.
4-Chlorobenzene-1-sulfonyl chloride: A precursor in the synthesis of (4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate.
(4-Chlorophenyl)methylamine: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both chlorophenyl and sulfonyl functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
63925-19-9 |
|---|---|
Formule moléculaire |
C14H11Cl2NO4S |
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
(4-chlorophenyl)methyl N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-11-3-1-10(2-4-11)9-21-14(18)17-22(19,20)13-7-5-12(16)6-8-13/h1-8H,9H2,(H,17,18) |
Clé InChI |
VUUTYRPYBOCHMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



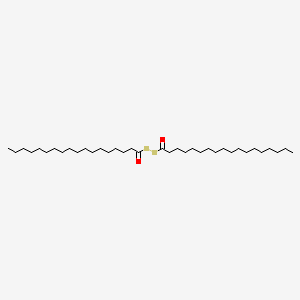
![5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one](/img/structure/B14486903.png)
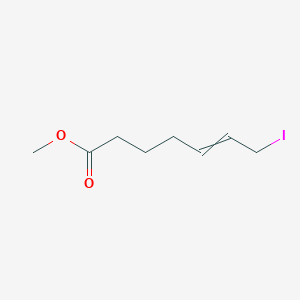
![1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide](/img/structure/B14486912.png)


